molecular formula C15H23BO4 B15323344 2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15323344
M. Wt: 278.15 g/mol
InChI Key: QYQJCUFSPGSKCX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C15H23BO4

Molecular Weight

278.15 g/mol

IUPAC Name

2-[4-methoxy-3-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(18-6)11(9-12)10-17-5/h7-9H,10H2,1-6H3

InChI Key

QYQJCUFSPGSKCX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or organic solvent.

    Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents to form phenolic compounds.

    Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.

Major Products

    Cross-Coupling: Produces biaryl compounds.

    Oxidation: Yields phenolic derivatives.

    Substitution: Forms substituted phenyl derivatives.

Scientific Research Applications

2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets include various organic halides and electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 3-Methoxyphenylboronic Acid

Uniqueness

2-(4-Methoxy-3-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity compared to other boronic acids. The presence of the methoxymethyl group provides additional steric and electronic effects, making it a more efficient reagent in cross-coupling reactions.

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